Ortho-Methyl vs. Ortho-Trifluoromethyl Substituent: A 10-Fold Potency Range on SW480 Colon Cancer Cells
In the 3-(trifluoromethyl)phenylthiourea series, the ortho-substituent on the terminal phenyl ring dictates potency. The ortho-methyl analog (Compound 5) demonstrated an IC50 of 7.3 ± 0.89 µM against SW480 cells, while the ortho-trifluoromethyl analog (Compound 7) was essentially inactive (IC50 > 100 µM) [1]. This >13-fold difference establishes that a small, electron-donating ortho substituent is critical for activity, a feature present in the target compound's 2-methylphenyl group.
| Evidence Dimension | Cytotoxic potency (IC50) against SW480 human colon cancer cells |
|---|---|
| Target Compound Data | N/A (Compound not tested in this study; inference based on closest structural analogs containing ortho-methyl group) |
| Comparator Or Baseline | Analog 5 (2-CH3,3-Cl-Ph-thiourea): IC50 = 7.3 ± 0.89 µM vs. Analog 7 (2-CF3-Ph-thiourea): IC50 > 100 µM |
| Quantified Difference | >13-fold difference in IC50 between ortho-methyl and ortho-CF3 analogs |
| Conditions | MTT assay, 72 h exposure, SW480 human primary colon adenocarcinoma cell line |
Why This Matters
This data strongly suggests that the ortho-methyl group in the target compound is a key pharmacophoric feature for cytotoxic activity, and substituting it with an electron-withdrawing group like -CF3 would abolish potency, guiding selection for SAR studies.
- [1] Strzelecka, M.; Świątek, P.; Tuszewska, H.; et al. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals 2021, 14 (11), 1097. (Data from Table 1). View Source
